molecular formula C17H12BrN3O2 B608959 MeBIO CAS No. 667463-95-8

MeBIO

Cat. No.: B608959
CAS No.: 667463-95-8
M. Wt: 370.2 g/mol
InChI Key: PIDGGJYETVQYET-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

MeBIO plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It displays minimal activity against CDK1/Cyclin B, GSK-3 α / β, and CDK5/p25 . The nature of these interactions is such that this compound causes redistribution of AhR to the nucleus .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an AhR agonist, it causes redistribution of AhR to the nucleus , thereby influencing the cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It displays minimal activity against certain enzymes and proteins, and as an AhR agonist, it influences gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound displays minimal activity against certain enzymes and proteins .

Dosage Effects in Animal Models

It is known that this compound displays minimal activity against certain enzymes and proteins .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with enzymes or cofactors. As an AhR agonist, it may influence metabolic flux or metabolite levels .

Transport and Distribution

As an AhR agonist, it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

As an AhR agonist, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeBIO involves the reaction of indirubin derivatives with bromine and subsequent oxime formation. The specific synthetic route includes:

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

MeBIO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indirubin derivatives .

Scientific Research Applications

MeBIO is widely used in scientific research due to its role as an AhR agonist. Its applications include:

Comparison with Similar Compounds

MeBIO is compared with other similar compounds such as:

This compound’s uniqueness lies in its minimal activity against kinases and its role as a specific AhR agonist, making it a valuable control compound in research .

Properties

IUPAC Name

6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDGGJYETVQYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648022
Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667463-95-8
Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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